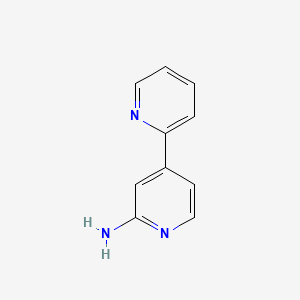
4-吡啶-2-基吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridin-2-ylpyridin-2-amine is a type of 2-aminopyrimidine derivative . It is known to be used in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .
Synthesis Analysis
The synthesis of 4-Pyridin-2-ylpyridin-2-amine involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 4-Pyridin-2-ylpyridin-2-amine is complex and involves several components. The design and construction of the target molecule were carried out starting from the guanidinium nitrate salt (previously synthesized) and the corresponding enaminone .Chemical Reactions Analysis
4-Pyridin-2-ylpyridin-2-amine is involved in various chemical reactions. For instance, it has been used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .科学研究应用
光氧化还原催化
在关于氧化曙红 Y 光氧化还原催化的研究中,4-吡啶-2-基吡啶-2-胺被用作 2,4,6-三芳基吡啶合成的氮供体。该反应由曙红 Y 在可见光下在分子氧存在下促进,展示了一种在环境温度下构建吡啶环的有效方法。这一过程强调了 4-吡啶-2-基吡啶-2-胺通过光氧化还原催化促进新型合成路线的重要性 (Rohokale, Koenig, & Dhavale, 2016)。
合成化学
该化合物还可以在稠合咪唑-二嗪和咪唑-吡啶的合成中找到用途,展示了其作为构建复杂杂环结构的构建模块的多功能性。一项研究展示了与 4-吡啶-2-基吡啶-2-胺相关的吡啶鎓 N-(杂芳基)酰胺在金催化的形式 [3 + 2]-偶极环加成反应中的用途。该方法提供了一种收敛且区域选择性的方法来合成咪唑稠合的杂芳族化合物,突出了该化合物在扩展合成化学家工具箱中的作用 (Garzón & Davies, 2014)。
材料科学
在材料科学中,4-吡啶-2-基吡啶-2-胺是设计和合成含有吡啶部分的席夫碱和非席夫碱大环配体的关键组成部分。这些大环化合物通常包含 4-吡啶-2-基吡啶-2-胺单元,对于开发具有多种功能的金属配合物至关重要。该领域的研究重点是合成可以促进金属离子传输和分离的配体,突出了该化合物在创造具有特定化学性质的材料中的重要性 (Rezaeivala & Keypour, 2014)。
安全和危害
作用机制
Target of Action
The primary targets of 4-Pyridin-2-ylpyridin-2-amine are Cyclin-dependent protein kinases (CDKs) and Serine/threonine protein kinase PLK4 . CDKs are important protein-serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
The compound interacts with its targets, inhibiting their activities. For instance, it has been shown to have inhibitory activities against CDK6 . The interaction of the compound with its targets results in changes in the cell cycle and transcription processes regulated by CDKs .
Biochemical Pathways
The compound affects the biochemical pathways regulated by its targets. For instance, CDKs regulate cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . The inhibition of these kinases by the compound can affect these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been reported to exhibit good plasma stability and liver microsomal stability , which could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the inhibition of the activities of its targets, leading to changes in the cell cycle and transcription processes . This can result in antitumor activities and potential anticancer effects .
Action Environment
The action of 4-Pyridin-2-ylpyridin-2-amine can be influenced by environmental factors. For instance, it has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The compound showed an effective corrosion inhibition for mild steel in an acid medium .
生化分析
Biochemical Properties
4-Pyridin-2-ylpyridin-2-amine has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, it has been reported to exhibit significant antibacterial and antifungal potential .
Cellular Effects
At the cellular level, 4-Pyridin-2-ylpyridin-2-amine has been shown to exhibit excellent antiproliferative activity against certain types of cells, such as breast cancer cells . It influences cell function by impacting various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Pyridin-2-ylpyridin-2-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been observed to form H-bonds with certain amino acid residues, influencing their binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pyridin-2-ylpyridin-2-amine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Pyridin-2-ylpyridin-2-amine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4-Pyridin-2-ylpyridin-2-amine is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also influence metabolic flux or metabolite levels .
Transport and Distribution
4-Pyridin-2-ylpyridin-2-amine is transported and distributed within cells and tissues in a manner that can involve specific transporters or binding proteins . This can also influence its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of 4-Pyridin-2-ylpyridin-2-amine and its effects on activity or function can be influenced by various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
4-pyridin-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJUQAICLZPAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


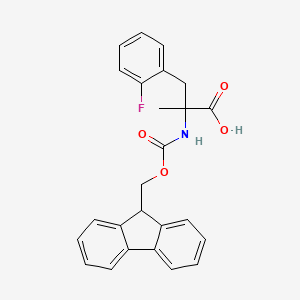
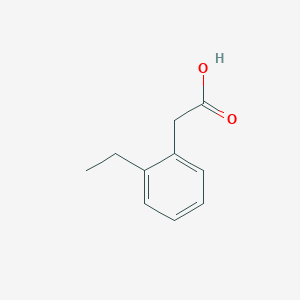
![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)

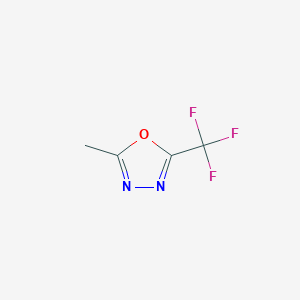

![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)
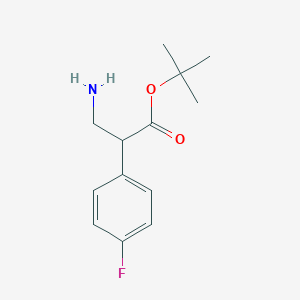
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2760905.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)

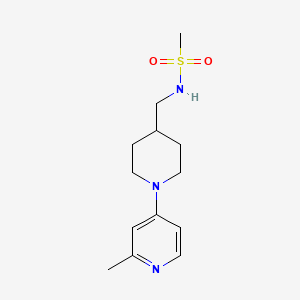
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2760911.png)